2-Azido-1-methyl-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

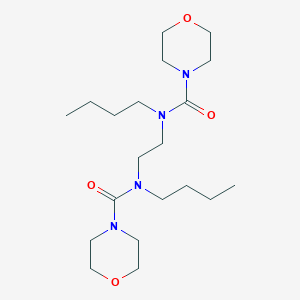

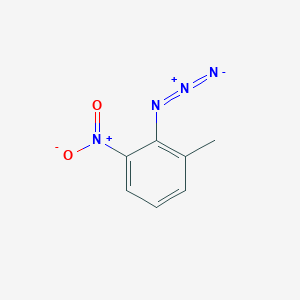

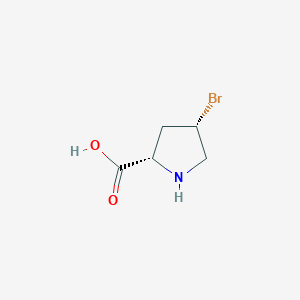

2-Azido-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of nitrobenzene, which is a class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Molecular Structure Analysis

The nitro group in nitro compounds, like 2-Azido-1-methyl-3-nitrobenzene, has a full positive charge on nitrogen and a half-negative charge on each oxygen. This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis

While specific chemical reactions involving 2-Azido-1-methyl-3-nitrobenzene are not detailed in the retrieved sources, nitro compounds in general can undergo a variety of reactions. For instance, nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Applications De Recherche Scientifique

Synthesis of Various Heterocycles

Organic azides, such as 2-Azido-1-methyl-3-nitrobenzene, have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They have been used as cross-linkers in material sciences .

Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Staudinger Reduction

Organic azides are also used in the Staudinger reduction , a chemical reaction that transforms organic azides into primary amines.

Aza-Wittig Reaction

The aza-Wittig reaction is another named reaction that involves organic azides . This reaction is used to convert iminophosphoranes into imines.

Curtius Rearrangement

Organic azides are also used in the Curtius rearrangement , a process that transforms acyl azides into isocyanates.

Highly Energetic Materials

Due to their propensity to release nitrogen by thermal activation or photolysis, organic azides are interesting as highly energetic materials .

Polymer Crosslinking

Organic azides produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Orientations Futures

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

Mécanisme D'action

Target of Action

Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Biochemical Pathways

Nitro compounds can be identified by strong infrared bands, which may suggest their involvement in certain biochemical reactions .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

The nitro group’s hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular levels.

Action Environment

It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that environmental conditions such as temperature could potentially influence the compound’s action.

Propriétés

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-methyl-3-nitrobenzene | |

CAS RN |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)